Cas no 2681255-40-1 ((2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid)

(2E)-3-[6-(2,2,2-Trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid is a fluorinated pyridine derivative featuring a conjugated acrylate moiety, making it a valuable intermediate in medicinal and agrochemical synthesis. The trifluoroacetamido group enhances metabolic stability and bioavailability, while the α,β-unsaturated carboxylic acid functionality allows for further derivatization via Michael addition or condensation reactions. Its rigid pyridine core contributes to precise molecular recognition in target binding, useful in kinase inhibitor design. The compound’s structural features facilitate applications in cross-coupling reactions and as a scaffold for bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid structure
2681255-40-1 structure
商品名:(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid
CAS番号:2681255-40-1
MF:C10H7F3N2O3
メガワット:260.169392824173
CID:5653432
PubChem ID:165907230

(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
    • EN300-28280723
    • 2681255-40-1
    • (2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid
    • インチ: 1S/C10H7F3N2O3/c11-10(12,13)9(18)15-7-3-1-6(5-14-7)2-4-8(16)17/h1-5H,(H,16,17)(H,14,15,18)/b4-2+
    • InChIKey: YUVZKCCUUVDNLN-DUXPYHPUSA-N
    • ほほえんだ: FC(C(NC1C=CC(/C=C/C(=O)O)=CN=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 260.04087658g/mol
  • どういたいしつりょう: 260.04087658g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 79.3Ų

(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28280723-1g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1
1g
$541.0 2023-09-09
Enamine
EN300-28280723-1.0g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28280723-0.05g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28280723-5.0g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28280723-5g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1
5g
$1572.0 2023-09-09
Enamine
EN300-28280723-0.5g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28280723-0.1g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28280723-0.25g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28280723-10.0g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28280723-2.5g
(2E)-3-[6-(2,2,2-trifluoroacetamido)pyridin-3-yl]prop-2-enoic acid
2681255-40-1 95.0%
2.5g
$1063.0 2025-03-19

(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid 関連文献

(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acidに関する追加情報

Introduction to (2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic Acid (CAS No. 2681255-40-1)

(2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid, with the CAS number 2681255-40-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a pyridine ring and an acrylate functional group, combined with the protective trifluoroacetamide moiety, makes it a versatile candidate for further investigation in drug discovery and development.

The compound's structure is characterized by a conjugated system involving the prop-2-enoic acid moiety, which can participate in various chemical reactions such as Michael additions and Diels-Alder reactions. These properties are particularly valuable in synthetic chemistry, where such compounds serve as intermediates for more complex molecules. The trifluoroacetamide group not only enhances the stability of the molecule but also influences its electronic properties, making it an attractive scaffold for designing novel bioactive entities.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceuticals often leads to increased binding affinity and selectivity. In the case of (2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid, the trifluoroacetamide substituent is expected to contribute to these desirable properties, making it a promising candidate for further exploration.

The potential applications of this compound span across multiple therapeutic areas. One of the most compelling aspects is its potential as a precursor in the synthesis of small-molecule inhibitors targeting various enzymes and receptors. For instance, the pyridine ring can serve as a hinge-binding motif in drug design, interacting with key residues in protein targets. Additionally, the acrylate group can be modified post-synthetically to introduce additional functional groups, allowing for fine-tuning of biological activity.

Recent studies have highlighted the importance of acrylate derivatives in medicinal chemistry due to their ability to modulate biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The structural features of (2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid align well with these trends, suggesting that it may have utility in developing novel therapeutic agents.

The trifluoroacetamide group also plays a crucial role in modulating the solubility and bioavailability of drugs. By introducing fluorine atoms into the molecule, researchers can enhance its lipophilicity while maintaining good water solubility. This balance is critical for achieving optimal pharmacokinetic properties in vivo. Furthermore, fluorine atoms can influence metabolic pathways by affecting enzyme recognition and binding affinity.

In conclusion, (2E)-3-6-(2,2,2-trifluoroacetamido)pyridin-3-ylprop-2-enoic acid (CAS No. 2681255-40-1) represents a fascinating compound with numerous potential applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules with improved pharmacokinetic profiles. As research continues to uncover new therapeutic targets and mechanisms, this compound is poised to play a significant role in the development of next-generation drugs.

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